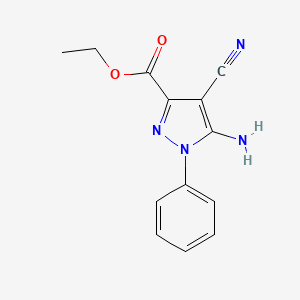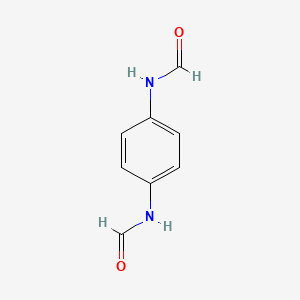
N-(4-Formamidophenyl)formamide
Übersicht
Beschreibung
N-(4-Formamidophenyl)formamide, also known as BZF, is a synthetic organic compound that belongs to the family of formamidines. It is a compound with the molecular formula C8H8N2O2 .
Synthesis Analysis
The synthesis of N-formamides, including N-(4-Formamidophenyl)formamide, has been achieved using various methods. One approach involves the N-formylation of primary amines using a novel solid acid magnetic nanocatalyst . Another method involves the electrosynthesis of formamide from methanol and ammonia under ambient conditions .Molecular Structure Analysis
The molecular structure of N-(4-Formamidophenyl)formamide consists of carbon, hydrogen, nitrogen, and oxygen atoms. The molecular weight of the compound is 164.16 g/mol .Chemical Reactions Analysis
N-(4-Formamidophenyl)formamide can be involved in various chemical reactions. For instance, it can be used in the electrosynthesis of formamide from carbon monoxide and nitrite on a Ru-dispersed Cu nanocluster catalyst .Physical And Chemical Properties Analysis
N-(4-Formamidophenyl)formamide is a compound with the molecular formula C8H8N2O2 and a molecular weight of 164.16 .Wissenschaftliche Forschungsanwendungen
1. Biotechnological Production Processes
- Summary of Application : Formamide is used as an innovative nitrogen source in biotechnological production processes. It supports growth and production in these processes and can safeguard cultivation systems against contamination in non-sterile conditions .
- Methods of Application : The utilization of formamide is achieved through metabolic engineering .
- Results or Outcomes : Formamide’s potential in supporting growth and production in biotechnological processes has been underscored. It also plays a role as a nitrogen source capable of safeguarding cultivation systems against contamination in non-sterile conditions .
2. Synthesis of Heavily N-Doped 1D and 2D Carbon
- Summary of Application : Formamide is used as a building block for synthesizing heavily N-doped 1D and 2D carbon .
- Methods of Application : A novel route for constructing 1D/2D carbon nanostructures with tunable aspect ratios and a high nitrogen (N) content is proposed, employing a single starting source of small molecule-formamide .
- Results or Outcomes : The synthesis method is highly user-friendly, making it suitable for scaling up in both laboratory and industrial settings. The low-dimensional carbon materials (LDCs) derived from formamide exhibit an extremely high N content, exceeding 40 atomic percent .
3. RNA Metabolism
- Summary of Application : Formamide has been found to preferentially weaken RNA related processes in vivo .
- Methods of Application : This was discovered using a non-essential Schizosaccharomyces pombe gene deletion collection .
- Results or Outcomes : Sensitive deletions are significantly enriched in genes involved in RNA metabolism. In a wild type background, splicing efficiency is decreased and R-loop formation is increased in the presence of formamide .
4. Early Life’s Alternative to Water
- Summary of Application : Formamide could have acted in place of water as a solvent in early life on Earth .
- Methods of Application : This theory is based on new research describing how formamide could have formed when exposed to natural concentrations of radioactive elements .
- Results or Outcomes : The research suggests that formamide could have been a crucial component in the origin of life on Earth .
Safety And Hazards
Zukünftige Richtungen
Formamide, including N-(4-Formamidophenyl)formamide, has promising applications in the context of the bioeconomy. It can be used as an innovative nitrogen source achieved through metabolic engineering. Its potential in supporting growth and production in biotechnological processes has been discussed .
Eigenschaften
IUPAC Name |
N-(4-formamidophenyl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c11-5-9-7-1-2-8(4-3-7)10-6-12/h1-6H,(H,9,11)(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLCQMBNDVZRKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC=O)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20503982 | |
| Record name | N,N'-1,4-Phenylenediformamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20503982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Formamidophenyl)formamide | |
CAS RN |
6262-22-2 | |
| Record name | N,N'-1,4-Phenylenediformamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20503982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






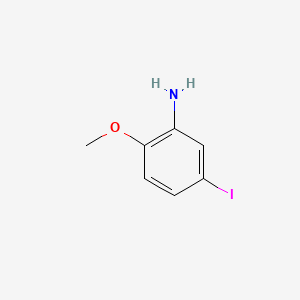
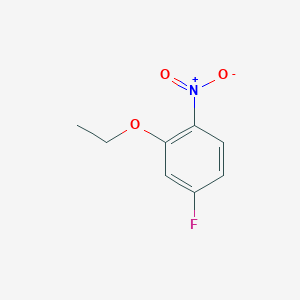
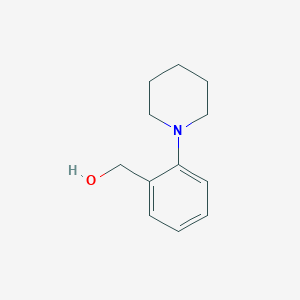
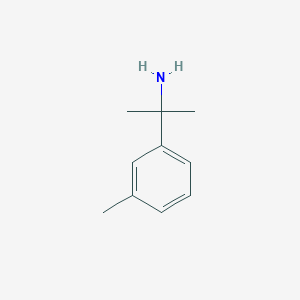

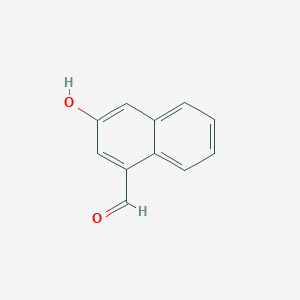

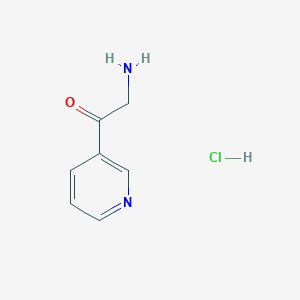

![2-Phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1590252.png)
